molecular formula C15H12O2 B13146645 1-(9-Hydroxy-9H-fluoren-9-YL)ethan-1-one CAS No. 62731-49-1

1-(9-Hydroxy-9H-fluoren-9-YL)ethan-1-one

Cat. No.: B13146645
CAS No.: 62731-49-1
M. Wt: 224.25 g/mol
InChI Key: CNLXSOMNJQUZKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(9-Hydroxy-9H-fluoren-9-yl)ethanone is an organic compound with the molecular formula C15H12O2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features a hydroxy group and an ethanone group attached to the fluorene core

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(9-Hydroxy-9H-fluoren-9-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of fluorene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

Industrial production of 1-(9-Hydroxy-9H-fluoren-9-yl)ethanone may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(9-Hydroxy-9H-fluoren-9-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Fluorenol derivatives.

    Substitution: Various substituted fluorenes depending on the electrophile used.

Scientific Research Applications

1-(9-Hydroxy-9H-fluoren-9-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 1-(9-Hydroxy-9H-fluoren-9-yl)ethanone involves its interaction with various molecular targets and pathways. For example, its hydroxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to proteins or enzymes. Additionally, the aromatic structure allows for π-π interactions with other aromatic systems, which can affect its biological activity.

Comparison with Similar Compounds

1-(9-Hydroxy-9H-fluoren-9-yl)ethanone can be compared to other similar compounds such as:

    Fluorenol: A hydroxy derivative of fluorene, known for its use as an insecticide and algaecide.

    Fluorenone: An oxidized form of fluorene, used in organic synthesis and as a precursor to other chemicals.

    9-Methyl-9H-fluoren-2-yl-ethanone: Another fluorene derivative with different substituents, affecting its chemical properties and applications.

Properties

CAS No.

62731-49-1

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

1-(9-hydroxyfluoren-9-yl)ethanone

InChI

InChI=1S/C15H12O2/c1-10(16)15(17)13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,17H,1H3

InChI Key

CNLXSOMNJQUZKP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(C2=CC=CC=C2C3=CC=CC=C31)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.